molecular formula C25H27NO6 B2861504 3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 946235-21-8

3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No. B2861504
M. Wt: 437.492
InChI Key: QORLBVBYILGDBV-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a chromeno[8,7-e][1,3]oxazin-2(8H)-one group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to a 3,4-dimethoxyphenyl group (a phenyl group with two methoxy groups attached), a methyl group, and a tetrahydrofuran-2-ylmethyl group (a group derived from tetrahydrofuran, a type of ether).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the ether groups might be susceptible to reactions with strong acids, while the chromeno[8,7-e][1,3]oxazin-2(8H)-one group might undergo reactions with nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.


Scientific Research Applications

Thermally Curable Benzoxazine Monomer with Photodimerizable Coumarin Group

A new monomer possessing both benzoxazine and coumarin rings was synthesized and characterized. This monomer exhibits unique properties, including the ability to undergo photodimerization via a [2πs+2πs] cycloaddition reaction and thermal ring-opening reactions of the benzoxazine ring. These characteristics make it a valuable material for applications requiring controlled polymerization and thermal stability (Kiskan & Yagcı, 2007).

Catalytic Hydrogenation of Dihydrooxazines

The catalytic hydrogenation of dihydrooxazines bearing a functionalized methylene group has been explored. This process results in a dynamic mixture of products, which can be transformed into valuable chemical intermediates such as 1,4-amino alcohols, dihydrofurans, and pyrrolidine derivatives. These findings open up new pathways for the synthesis of complex organic molecules (Sukhorukov et al., 2008).

Molecular Wires Comprising π-Extended Ethynyl- and Butadiynyl-2,5-Diphenyl-1,3,4-Oxadiazole Derivatives

This study involved the synthesis of oxadiazole derivatives with terminal ethynyl and butadiynyl substituents, leading to the creation of π-conjugated molecules. These molecules exhibit unique redox, structural, and optoelectronic properties, making them suitable for use in electronic and optoelectronic applications (Wang et al., 2006).

Heterocyclic Derivative Syntheses by Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

This research presents a methodology for synthesizing tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives through catalytic reactions under oxidative carbonylation conditions. The versatility of this approach demonstrates the compound's utility in creating a wide range of heterocyclic derivatives, which are crucial in pharmaceutical and materials science research (Bacchi et al., 2005).

Safety And Hazards

Without specific data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Further research could involve synthesizing this compound and studying its properties and reactivity. Additionally, if this compound has potential biological activity, it could be tested in biological assays or used as a starting point for the development of new drugs.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a professional chemist or a reliable source when dealing with unknown compounds.


properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-15-18-7-9-20-19(13-26(14-31-20)12-17-5-4-10-30-17)24(18)32-25(27)23(15)16-6-8-21(28-2)22(11-16)29-3/h6-9,11,17H,4-5,10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORLBVBYILGDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4CCCO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

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